molecular formula C11H13NO5 B11724755 Ethyl 3-ethoxy-4-nitrobenzoate

Ethyl 3-ethoxy-4-nitrobenzoate

Cat. No.: B11724755
M. Wt: 239.22 g/mol
InChI Key: GULMPMFOOQNUTQ-UHFFFAOYSA-N
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Description

Ethyl 3-ethoxy-4-nitrobenzoate is an aromatic ester featuring a benzoate backbone substituted with an ethoxy group at the 3-position and a nitro group at the 4-position (molecular formula: C₁₁H₁₃NO₅). The ethoxy group (–OCH₂CH₃) contributes electron-donating effects, while the nitro group (–NO₂) is strongly electron-withdrawing, creating a polarized electronic environment. This compound is structurally significant in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials, where substituent positioning and functional group interactions dictate reactivity and application .

Properties

Molecular Formula

C11H13NO5

Molecular Weight

239.22 g/mol

IUPAC Name

ethyl 3-ethoxy-4-nitrobenzoate

InChI

InChI=1S/C11H13NO5/c1-3-16-10-7-8(11(13)17-4-2)5-6-9(10)12(14)15/h5-7H,3-4H2,1-2H3

InChI Key

GULMPMFOOQNUTQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)OCC)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-ethoxy-4-nitrobenzoate typically involves the nitration of ethyl 3-ethoxybenzoate. The nitration process introduces a nitro group (-NO2) to the benzene ring. The reaction is usually carried out using a mixture of concentrated sulfuric acid (H2SO4) and concentrated nitric acid (HNO3) under controlled temperature conditions to prevent over-nitration.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Types of Reactions:

    Reduction: The nitro group in this compound can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The ethoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Halides or amines in the presence of a suitable base.

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

    Reduction: Ethyl 3-ethoxy-4-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Oxidation: Oxidized derivatives of this compound.

Scientific Research Applications

Ethyl 3-ethoxy-4-nitrobenzoate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s derivatives are explored for their potential pharmacological activities.

    Material Science: It is used in the development of new materials with specific properties.

    Analytical Chemistry: The compound is used as a standard or reference material in various analytical techniques.

Mechanism of Action

The mechanism of action of Ethyl 3-ethoxy-4-nitrobenzoate depends on the specific application and the target molecule. In general, the nitro group can participate in redox reactions, while the ethoxy group can undergo nucleophilic substitution. These reactions can lead to the formation of various products that interact with biological targets or other chemical entities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Positional Effects

  • Ethyl 4-ethoxy-3-nitrobenzoate (CID 16637487): A positional isomer of the target compound, differing in the placement of the ethoxy (3- vs. 4-position) and nitro (4- vs. 3-position) groups. Despite sharing the same molecular formula (C₁₁H₁₃NO₅), this isomer exhibits distinct physicochemical properties. Crystallinity: Crystallographic data (e.g., packing efficiency and hydrogen bonding) may differ due to altered dipole moments .

Functional Group Variations

  • Ethyl 4-chloro-3-nitrobenzoate (CAS 52317-31-4):
    Replacing the ethoxy group with chlorine (–Cl) introduces a stronger electron-withdrawing effect. Key differences include:

    • Electronic Effects : Chlorine increases electrophilicity at the aromatic ring, enhancing susceptibility to nucleophilic substitution compared to ethoxy derivatives.
    • Biological Activity : Chlorinated analogs are often more lipophilic, influencing membrane permeability in bioactive molecules .
  • Ethyl 4-hydroxy-3-nitrobenzoate (CAS 19013-10-6): The hydroxyl (–OH) group replaces ethoxy, enabling hydrogen bonding. This substitution: Solubility: Increases polarity, improving solubility in polar solvents (e.g., water or ethanol). Acidity: The phenolic proton (pKa ~8–10) makes this compound more acidic than ethoxy derivatives, affecting stability in basic conditions .

Complex Heterocyclic Derivatives

  • Ethyl 3-nitro-4-(3-oxo-5-phenylisoxazol-2(3H)-yl)benzoate (CAS 29002-51-5):
    Incorporation of an isoxazolone ring introduces steric bulk and additional hydrogen-bonding sites. Applications in medicinal chemistry may leverage this structure for targeted binding to enzymes or receptors, contrasting with the simpler benzoate scaffold of the target compound .

Substituent Effects on Reactivity

  • Electron-Withdrawing vs. Electron-Donating Groups :
    • Nitro groups (strongly electron-withdrawing) activate the aromatic ring for electrophilic substitution but deactivate it toward nucleophilic attack. Ethoxy groups (electron-donating) have the opposite effect.
    • Hydrolysis Rates : Esters with nitro groups ortho to the carbonyl (e.g., Ethyl 3-ethoxy-4-nitrobenzoate) may hydrolyze faster than derivatives with substituents in less activating positions .

Tabulated Comparison of Key Compounds

Compound Name Substituents (Positions) Molecular Formula Key Properties Applications References
This compound –OCH₂CH₃ (3), –NO₂ (4) C₁₁H₁₃NO₅ Moderate polarity, intermediate hydrolysis rate Pharmaceuticals, agrochemicals
Ethyl 4-ethoxy-3-nitrobenzoate –OCH₂CH₃ (4), –NO₂ (3) C₁₁H₁₃NO₅ Higher crystallinity, altered dipole Material science
Ethyl 4-chloro-3-nitrobenzoate –Cl (4), –NO₂ (3) C₉H₈ClNO₄ High electrophilicity, lipophilic Drug intermediates
Ethyl 4-hydroxy-3-nitrobenzoate –OH (4), –NO₂ (3) C₉H₉NO₅ High solubility, acidic Antioxidant research
Ethyl 3-nitro-4-(isoxazolone)benzoate –NO₂ (3), isoxazolone (4) C₁₈H₁₄N₂O₆ Steric hindrance, H-bond donor Enzyme inhibitors

Biological Activity

Ethyl 3-ethoxy-4-nitrobenzoate is an organic compound with notable potential in medicinal chemistry due to its unique structure and biological properties. This article explores its synthesis, biological activity, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features an ester functional group, a nitro group, and an ethoxy substituent on the aromatic ring. Its molecular formula is C12_{12}H13_{13}N1_{1}O4_{4}, with a molecular weight of approximately 239.225 g/mol. The presence of the ethoxy group enhances its solubility, making it suitable for various applications in organic synthesis and medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the esterification of 3-ethoxy-4-nitrobenzoic acid with ethanol or ethyl iodide under acidic conditions. Common methods include:

  • Esterification Reaction : Reacting 3-ethoxy-4-nitrobenzoic acid with ethanol in the presence of an acid catalyst.
  • Use of Ethyl Iodide : Employing ethyl iodide as an alkylating agent under basic conditions.

These methods highlight the compound's accessibility for laboratory and industrial synthesis.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, particularly antimicrobial properties. The nitro group is often associated with biological activity due to its ability to undergo bioreduction, forming reactive intermediates that can interact with cellular components. This characteristic suggests potential applications in drug development.

Antimicrobial Activity

In vitro studies have shown that this compound possesses antimicrobial activity against a range of pathogens. For instance, a study indicated that derivatives of nitrobenzoates demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism involves the disruption of bacterial cell membranes and interference with metabolic pathways.

Comparative Analysis

To better understand the unique features of this compound, a comparison with similar compounds can be useful:

Compound NameMolecular FormulaUnique Features
Ethyl 4-nitrobenzoateC10_{10}H11_{11}N1_{1}O2_{2}Lacks ethoxy group; simpler structure
Ethyl 2-(2-oxoethyl)-4-nitrobenzoateC12_{12}H13_{13}N1_{1}O4_{4}Contains different substituents affecting reactivity
Ethyl 3-methoxy-4-nitrobenzoateC12_{12}H13_{13}N1_{1}O4_{4}Contains methoxy instead of ethoxy; impacts solubility
Ethyl 2-(2-hydroxyethyl)-4-nitrobenzoateC12_{12}H13_{13}N1_{1}O5_{5}Hydroxyethyl group alters properties

This table illustrates how this compound stands out due to its specific substituents that influence its chemical behavior and potential applications.

Case Studies

Several case studies have explored the biological activity of nitro-substituted benzoates. One notable study investigated the effects of various nitrobenzoates on cancer cell lines, revealing that certain derivatives exhibited cytotoxic effects through apoptosis induction. This compound was included in these studies, demonstrating moderate efficacy against specific cancer cell types .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for Ethyl 3-ethoxy-4-nitrobenzoate, and how can reaction efficiency be monitored?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or nitration steps. For example, describes a multi-step process for related nitrobenzoates, where bromination (using N-bromosuccinimide) and cyanation (via sodium cyanide) are critical. For this compound, nitration of a pre-functionalized benzoate ester under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) is key. Reaction efficiency can be monitored via TLC (as in ), using silica gel plates and UV visualization. Post-reaction workup includes quenching with ice, filtration, and recrystallization (e.g., ethanol as solvent).

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., ethoxy at C3, nitro at C4). The ester carbonyl (C=O) typically appears at ~168–170 ppm in ¹³C NMR.
  • IR Spectroscopy : Key peaks include ν(C=O) ~1720 cm⁻¹ (ester), ν(NO₂) ~1520 and 1350 cm⁻¹ (asymmetric/symmetric stretching).
  • Melting Point : Cross-reference with literature values (e.g., reports 57°C for ethyl 4-nitrobenzoate analogs).
  • HPLC/GC-MS : For purity assessment, use reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase.

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound, particularly regarding nitro group orientation?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. Refinement via SHELXL ( ) allows precise determination of bond angles and torsion angles. For example, the nitro group’s dihedral angle relative to the benzene ring can be calculated to assess conjugation effects. ORTEP-3 ( ) visualizes thermal ellipsoids to confirm atomic displacement parameters. If twinning occurs (common in nitroaromatics), use the TWIN/BASF commands in SHELXL to refine the structure. Hydrogen-bonding networks (e.g., C–H⋯O interactions) should be analyzed using graph set theory ( ) to identify recurring motifs.

Q. What strategies minimize competing side reactions during the nitration of Ethyl 3-ethoxybenzoate to synthesize this compound?

  • Methodological Answer :
  • Regioselectivity Control : Use directing groups. The ethoxy group at C3 directs nitration to the para position (C4).
  • Temperature Modulation : Maintain low temperatures (0–5°C) to suppress polynitration ( ).
  • Acid Stoichiometry : Optimize HNO₃/H₂SO₄ ratios to avoid over-protonation of the substrate.
  • Workup Optimization : Quench with ice to neutralize excess acid and prevent ester hydrolysis.

Q. How can computational methods predict hydrogen-bonding interactions in the crystal lattice of this compound?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA to optimize the molecular geometry and calculate electrostatic potential surfaces. This identifies potential hydrogen-bond donors/acceptors (e.g., nitro O atoms).
  • Molecular Dynamics (MD) Simulations : Simulate crystal packing with tools like GROMACS, focusing on van der Waals and Coulombic interactions.
  • Hirshfeld Surface Analysis : Via CrystalExplorer, quantify intermolecular contacts (e.g., O⋯H, C⋯O) and compare with experimental SCXRD data ( ).

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